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Compound of Interest

Compound Name: Ethyl 2-bromoisovalerate

Cat. No.: B128821 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-bromoisovalerate serves as a crucial starting material in the synthesis of various

agrochemicals, most notably the fungicide valifenalate. This dipeptide-type fungicide is

effective against oomycete pathogens, which cause devastating diseases such as late blight

and downy mildew in a variety of crops. The synthesis of valifenalate leverages the reactivity of

the bromine atom in ethyl 2-bromoisovalerate to build the core structure of the final active

ingredient. This application note provides a detailed protocol for the laboratory-scale synthesis

of valifenalate, highlighting the role of ethyl 2-bromoisovalerate as a key building block.
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Compound
Molecular
Formula

Molecular
Weight ( g/mol
)

Appearance CAS Number

Ethyl 2-

bromoisovalerate
C₇H₁₃BrO₂ 209.08

Colorless to pale

yellow liquid
609-12-1

N-(tert-

butoxycarbonyl)-

L-valine

C₁₀H₁₉NO₄ 217.26
White crystalline

powder
13734-41-3

L-valine methyl

ester

hydrochloride

C₆H₁₄ClNO₂ 167.63
White crystalline

solid
6306-52-1

Valifenalate C₂₀H₃₈N₂O₅ 386.53
White to off-white

solid
283159-90-0

Synthesis of Valifenalate: An Experimental Protocol
The synthesis of valifenalate from ethyl 2-bromoisovalerate involves a four-step process, as

detailed in Chinese patent CN101302175A. The overall scheme involves the initial

esterification of N-Boc-L-valine with ethyl 2-bromoisovalerate, followed by hydrolysis of the

ethyl ester, coupling with L-valine methyl ester, and final deprotection of the Boc group.

Step 1: Synthesis of Ethyl 2-(N-(tert-butoxycarbonyl)-L-
valyloxy)-3-methylbutanoate
This initial step involves the nucleophilic substitution of the bromide in ethyl 2-
bromoisovalerate by the carboxylate of N-(tert-butoxycarbonyl)-L-valine.

Materials:

N-(tert-butoxycarbonyl)-L-valine (Boc-L-Val-OH)

Ethyl 2-bromoisovalerate

Potassium carbonate (K₂CO₃)
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N,N-Dimethylformamide (DMF)

Ethyl acetate

Water

Procedure:

To a solution of N-(tert-butoxycarbonyl)-L-valine (21.7 g, 0.1 mol) in 100 mL of DMF, add

potassium carbonate (13.8 g, 0.1 mol).

Stir the mixture at room temperature for 30 minutes.

Add ethyl 2-bromoisovalerate (20.9 g, 0.1 mol) dropwise to the reaction mixture.

Heat the reaction mixture to 80°C and stir for 5 hours.

After completion of the reaction (monitored by TLC), cool the mixture to room temperature

and pour it into 500 mL of water.

Extract the aqueous layer with ethyl acetate (3 x 150 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to obtain the crude product.

Purify the crude product by column chromatography (silica gel, petroleum ether:ethyl acetate

= 10:1) to yield ethyl 2-(N-(tert-butoxycarbonyl)-L-valyloxy)-3-methylbutanoate as a colorless

oil.

Quantitative Data:
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Reactant
Molar Mass (
g/mol )

Amount (g) Moles Yield (%)

N-(tert-

butoxycarbonyl)-

L-valine

217.26 21.7 0.1 -

Ethyl 2-

bromoisovalerate
209.08 20.9 0.1 -

Ethyl 2-(N-(tert-

butoxycarbonyl)-

L-valyloxy)-3-

methylbutanoate

345.45 - - ~85%

Step 2: Synthesis of 2-(N-(tert-butoxycarbonyl)-L-
valyloxy)-3-methylbutanoic acid
The ethyl ester of the intermediate is hydrolyzed to the corresponding carboxylic acid.

Materials:

Ethyl 2-(N-(tert-butoxycarbonyl)-L-valyloxy)-3-methylbutanoate

Lithium hydroxide (LiOH)

Tetrahydrofuran (THF)

Water

Hydrochloric acid (HCl)

Ethyl acetate

Procedure:

Dissolve ethyl 2-(N-(tert-butoxycarbonyl)-L-valyloxy)-3-methylbutanoate (29.4 g, 0.085 mol)

in a mixture of 100 mL of THF and 50 mL of water.
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Add lithium hydroxide (4.1 g, 0.17 mol) to the solution.

Stir the mixture at room temperature for 3 hours.

After the reaction is complete, remove the THF under reduced pressure.

Acidify the aqueous residue to pH 2-3 with 1M HCl.

Extract the product with ethyl acetate (3 x 100 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate to give 2-(N-(tert-butoxycarbonyl)-L-valyloxy)-3-methylbutanoic acid as a white

solid.

Quantitative Data:

Reactant
Molar Mass (
g/mol )

Amount (g) Moles Yield (%)

Ethyl 2-(N-(tert-

butoxycarbonyl)-

L-valyloxy)-3-

methylbutanoate

345.45 29.4 0.085 -

2-(N-(tert-

butoxycarbonyl)-

L-valyloxy)-3-

methylbutanoic

acid

317.39 - - ~95%

Step 3: Synthesis of Methyl N-(2-(N-(tert-
butoxycarbonyl)-L-valyloxy)-3-methylbutanoyl)-L-
valinate
The carboxylic acid intermediate is coupled with L-valine methyl ester to form the dipeptide

backbone.
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Materials:

2-(N-(tert-butoxycarbonyl)-L-valyloxy)-3-methylbutanoic acid

L-valine methyl ester hydrochloride

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

1-Hydroxybenzotriazole (HOBt)

N,N-Diisopropylethylamine (DIPEA)

Dichloromethane (DCM)

Procedure:

Dissolve 2-(N-(tert-butoxycarbonyl)-L-valyloxy)-3-methylbutanoic acid (25.4 g, 0.08 mol) in

200 mL of DCM.

Add EDC (18.4 g, 0.096 mol) and HOBt (13.0 g, 0.096 mol).

Stir the mixture at 0°C for 30 minutes.

In a separate flask, suspend L-valine methyl ester hydrochloride (16.1 g, 0.096 mol) in 100

mL of DCM and add DIPEA (16.7 mL, 0.096 mol). Stir until the solution becomes clear.

Add the solution of L-valine methyl ester to the activated carboxylic acid solution at 0°C.

Allow the reaction to warm to room temperature and stir for 12 hours.

Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude

product.

Purify by column chromatography (silica gel, petroleum ether:ethyl acetate = 5:1) to obtain

methyl N-(2-(N-(tert-butoxycarbonyl)-L-valyloxy)-3-methylbutanoyl)-L-valinate as a white

solid.
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Quantitative Data:

Reactant
Molar Mass (
g/mol )

Amount (g) Moles Yield (%)

2-(N-(tert-

butoxycarbonyl)-

L-valyloxy)-3-

methylbutanoic

acid

317.39 25.4 0.08 -

L-valine methyl

ester

hydrochloride

167.63 16.1 0.096 -

Methyl N-(2-(N-

(tert-

butoxycarbonyl)-

L-valyloxy)-3-

methylbutanoyl)-

L-valinate

430.56 - - ~80%

Step 4: Synthesis of Valifenalate
The final step involves the removal of the Boc protecting group to yield valifenalate.

Materials:

Methyl N-(2-(N-(tert-butoxycarbonyl)-L-valyloxy)-3-methylbutanoyl)-L-valinate

Trifluoroacetic acid (TFA)

Dichloromethane (DCM)

Procedure:

Dissolve methyl N-(2-(N-(tert-butoxycarbonyl)-L-valyloxy)-3-methylbutanoyl)-L-valinate (30.1

g, 0.07 mol) in 150 mL of DCM.
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Cool the solution to 0°C and add 50 mL of TFA dropwise.

Stir the reaction mixture at room temperature for 2 hours.

Concentrate the reaction mixture under reduced pressure.

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution

and brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate to give valifenalate as

a white solid.

Quantitative Data:

Reactant
Molar Mass (
g/mol )

Amount (g) Moles Yield (%)

Methyl N-(2-(N-

(tert-

butoxycarbonyl)-

L-valyloxy)-3-

methylbutanoyl)-

L-valinate

430.56 30.1 0.07 -

Valifenalate 330.45 - - ~90%

Visualizing the Synthesis Pathway
The following diagrams illustrate the overall synthetic workflow and the detailed chemical

reaction pathway for the synthesis of valifenalate.
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Experimental Workflow
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Caption: Overall experimental workflow for the synthesis of valifenalate.
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Valifenalate Synthesis Pathway

Ethyl 2-bromoisovalerate Ethyl 2-(N-(tert-butoxycarbonyl)-L-valyloxy)-3-methylbutanoate
 K2CO3, DMF

N-(tert-butoxycarbonyl)-L-valine

2-(N-(tert-butoxycarbonyl)-L-valyloxy)-3-methylbutanoic acid
 LiOH, THF/H2O

Methyl N-(2-(N-(tert-butoxycarbonyl)-L-valyloxy)-3-methylbutanoyl)-L-valinate EDC, HOBt, DIPEA

L-valine methyl ester

Valifenalate
 TFA, DCM

Click to download full resolution via product page

Caption: Chemical reaction pathway for the synthesis of valifenalate.

Conclusion
Ethyl 2-bromoisovalerate is a readily available and versatile intermediate for the synthesis of

complex agrochemicals like valifenalate. The protocol outlined provides a reproducible method

for the laboratory-scale synthesis of this important fungicide. The presented data and

visualizations offer a comprehensive guide for researchers and professionals in the field of

pesticide development.

To cite this document: BenchChem. [Ethyl 2-Bromoisovalerate: A Key Intermediate in the
Synthesis of the Fungicide Valifenalate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b128821#ethyl-2-bromoisovalerate-in-pesticide-
synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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